molecular formula C18H16N2OS B2994668 1-benzoyl-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole CAS No. 302582-78-1

1-benzoyl-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole

Cat. No.: B2994668
CAS No.: 302582-78-1
M. Wt: 308.4
InChI Key: HKBZGGHGAPYZJP-UHFFFAOYSA-N
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Description

1-Benzoyl-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole is a pyrazole derivative characterized by a benzoyl group at position 1, methyl groups at positions 3 and 5, and a phenylsulfanyl substituent at position 4. Pyrazole derivatives are widely studied due to their structural versatility and applications in supramolecular chemistry, materials science, and pharmacology . Such modifications can alter thermal stability, fluorescence, and biological activity compared to other pyrazole analogs .

Properties

IUPAC Name

(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13-17(22-16-11-7-4-8-12-16)14(2)20(19-13)18(21)15-9-5-3-6-10-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBZGGHGAPYZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2)C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Addition of the phenylsulfanyl group: This step can involve the reaction of the pyrazole with a phenylsulfanyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzoyl-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazole Derivatives

Compound Substituent at Position 4 Hydrogen-Bonding Pattern Thermal Stability Trend
4-(4-Nitrophenyl)-3,5-dimethyl-1H-pyrazole Nitro (electron-withdrawing) Catemer chains with nitro interactions High
4-(4-Aminophenyl)-3,5-dimethyl-1H-pyrazole Amino (electron-donating) 2D sheets with mixed interactions Moderate
Target Compound Phenylsulfanyl Dimers or solvent-mediated networks To be determined

Functional Group Comparisons: Sulfanyl vs. Sulfonamide/Sulfonyl

  • Sulfonamide Derivatives (e.g., 4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides) : Sulfonamide groups enhance hydrogen-bond acceptor capacity, enabling interactions with biological targets like carbonic anhydrase. These compounds exhibit marked cytotoxicity and enzyme inhibition .
  • Sulfonyl Derivatives (e.g., 1-(4-Ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole) : Sulfonyl groups are strong electron-withdrawing moieties, increasing acidity and influencing solubility. Such derivatives are often explored for pharmacological applications, including gastric acid secretion modulation .
  • Target Compound (Phenylsulfanyl): The sulfur atom in the sulfanyl group has lone pairs for weak hydrogen bonding or π–sulfur interactions.

Key Research Findings and Trends

Crystallography and Structural Analysis : The use of SHELX software (e.g., SHELXL, SHELXS) has been critical in resolving the crystal structures of pyrazole derivatives, enabling precise analysis of substituent effects on molecular packing .

Solvent Influence: Protic solvents like methanol can alter hydrogen-bonding networks by bridging pyrazole dimers, highlighting the importance of crystallization conditions in supramolecular design .

Thermal and Fluorescence Properties: Electron-withdrawing substituents (e.g., nitro) enhance thermal stability, while electron-donating groups (e.g., amino) may improve fluorescence through extended conjugation .

Biological Activity

1-Benzoyl-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its antiproliferative effects, antioxidant and anti-inflammatory activities, and potential mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H12_{12}N2_2S
  • Molecular Weight : 204.29 g/mol

This structure features a benzoyl group attached to a pyrazole ring, with additional methyl and phenylsulfanyl substitutions that contribute to its unique biological profile.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of related pyrazole derivatives. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. These compounds were shown to inhibit mTORC1 activity and modulate autophagy, suggesting a dual mechanism of action that enhances their anticancer potential .

Key Findings:

  • Submicromolar Activity : Some derivatives exhibit potent antiproliferative effects.
  • Mechanism : Inhibition of mTORC1 leads to increased autophagy but disrupts autophagic flux under nutrient-deprived conditions.

Antioxidant and Anti-inflammatory Properties

In addition to its antiproliferative effects, this compound has shown significant antioxidant and anti-inflammatory activities. A study on similar compounds revealed that derivatives with electron-donating groups at the para position exhibited enhanced antioxidant activity through various assays (DPPH, nitric oxide scavenging) .

Biological Assays:

Activity Type Method Used Results
AntioxidantDPPH ScavengingHigh activity in selected compounds
Anti-inflammatoryInhibition of COX enzymesSignificant inhibition compared to standard drugs

Case Studies and Research Findings

  • Antiproliferative Mechanism : A study demonstrated that certain analogs of this compound can selectively target tumor cells under metabolic stress, potentially enhancing their effectiveness in cancer therapy .
  • Antioxidant Activity : Compounds derived from this pyrazole framework were evaluated for their ability to scavenge free radicals. The findings indicated that specific substitutions on the phenyl ring significantly increased antioxidant potency .
  • Anti-inflammatory Effects : The anti-inflammatory potential was assessed against standard non-steroidal anti-inflammatory drugs (NSAIDs). Compounds showed competitive results, indicating their potential as therapeutic agents in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-benzoyl-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto sulfides or through microwave-assisted protocols. For example, hydrazones derived from phenylsulfanyl ketones can undergo cyclization in the presence of phosphorus oxychloride under controlled microwave irradiation (30 seconds) to yield the pyrazole core . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dimethylformamide), and temperature to minimize byproducts. TLC monitoring is critical for reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this pyrazole derivative?

  • Methodological Answer :

  • FTIR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .
  • NMR : ¹H NMR identifies substituent environments (e.g., benzoyl protons at δ 7.4–8.1 ppm, methyl groups at δ 2.1–2.5 ppm). ¹³C NMR resolves carbonyl (δ ~165 ppm) and quaternary carbons .
  • XRD : Single-crystal X-ray diffraction provides bond lengths (e.g., C-S: ~1.75 Å) and dihedral angles between aromatic rings (e.g., 27.4–87.7°) .

Q. What biological activities are associated with this compound, and how are they assessed experimentally?

  • Methodological Answer : Pyrazole derivatives exhibit antitumor, anti-inflammatory, and antimicrobial properties. Standard assays include:

  • MTT assay for cytotoxicity (IC₅₀ determination) .
  • LDH release to evaluate membrane integrity .
  • Antioxidant capacity via TAC/TOS assays .
  • Structure-activity relationships (SAR) often correlate substituent electronegativity (e.g., phenylsulfanyl) with enhanced bioactivity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions in experimental data for this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts molecular geometry, electronic properties (e.g., HOMO-LUMO gap ~4.2 eV), and vibrational frequencies. Discrepancies between experimental and calculated NMR shifts (Δδ > 0.5 ppm) may arise from solvent effects or crystal packing, requiring implicit solvent models (e.g., PCM) for refinement .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

  • Methodological Answer : Disorder in the phenylsulfanyl group or benzoyl orientation complicates XRD refinement. Strategies include:

  • High-resolution data collection (θ > 25°).
  • Rigid-body refinement for disordered moieties.
  • Hydrogen bonding analysis (C–H⋯O/N interactions) to stabilize lattice packing .

Q. How can regioselectivity issues in pyrazole functionalization be mitigated during synthesis?

  • Methodological Answer : Steric and electronic factors govern regioselectivity. For C-4 sulfanylation:

  • Use bulky bases (e.g., LDA) to deprotonate the pyrazole N–H selectively.
  • Electrophilic sulfur sources (e.g., PhSCl) favor substitution at the less hindered C-4 position .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the hypoglycemic activity of this compound?

  • Analysis : Discrepancies arise from:

  • Assay variability : In vitro vs. in vivo models (e.g., α-glucosidase inhibition vs. rodent glucose tolerance tests) .
  • Substituent effects : Meta- vs. para-substituted benzoyl groups alter bioavailability .
  • Dosage : Threshold effects (e.g., activity observed only at >50 μM) .

Methodological Tables

Table 1 : Key Crystallographic Parameters (from )

ParameterValue
Dihedral angle (pyrazole/phenyl)27.4°–87.7°
C–S bond length1.752(3) Å
C=O bond length1.214(4) Å

Table 2 : DFT-Optimized Geometries (B3LYP/6-311G(d,p))

ParameterCalculated Value
HOMO-LUMO gap4.21 eV
Dipole moment5.67 Debye
N–N bond length1.349 Å

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